molecular formula C5H7BOS B15160562 Methyl(thiophen-3-yl)borinic acid CAS No. 718642-04-7

Methyl(thiophen-3-yl)borinic acid

Cat. No.: B15160562
CAS No.: 718642-04-7
M. Wt: 125.99 g/mol
InChI Key: KBIBCFHWZACGST-UHFFFAOYSA-N
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Description

Methyl(thiophen-3-yl)borinic acid is an organoboron compound classified as a borinic acid, characterized by the general formula R₁R₂B(OH), where R₁ is a methyl group (-CH₃) and R₂ is a thiophen-3-yl moiety (C₄H₃S). Its IUPAC name reflects the substitution pattern: boron is bonded to a methyl group and a thiophene ring at the 3-position, with a hydroxyl group completing the trigonal planar geometry . The molecular formula is C₅H₇BO₂S, derived from the methyl group (C₁H₃), thiophen-3-yl (C₄H₃S), boron, and hydroxyl oxygen.

Borinic acids are less common than boronic acids (R-B(OH)₂) but exhibit unique reactivity due to their reduced electrophilicity and increased steric effects. This compound’s thiophene substituent introduces electron-rich aromaticity, which may influence its chemical behavior, such as oxidation kinetics or catalytic activity . Synthetically, non-symmetrical borinic acids like this compound are challenging to prepare, often requiring organometallic additions to boronic esters (e.g., methyl lithium reacting with thiophen-3-yl boronic esters) .

Properties

CAS No.

718642-04-7

Molecular Formula

C5H7BOS

Molecular Weight

125.99 g/mol

IUPAC Name

methyl(thiophen-3-yl)borinic acid

InChI

InChI=1S/C5H7BOS/c1-6(7)5-2-3-8-4-5/h2-4,7H,1H3

InChI Key

KBIBCFHWZACGST-UHFFFAOYSA-N

Canonical SMILES

B(C)(C1=CSC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(thiophen-3-yl)borinic acid typically involves the hydroboration of thiophene derivatives. One common method is the reaction of thiophene with a boron-containing reagent such as borane (BH3) or diborane (B2H6) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as crystallization or distillation to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl(thiophen-3-yl)borinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl(thiophen-3-yl)borinic acid in chemical reactions involves the formation of a boron-carbon bond, which can then participate in various transformations. In Suzuki-Miyaura coupling, the boron atom interacts with a palladium catalyst to form a palladium-boron intermediate. This intermediate undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl(thiophen-3-yl)borinic Acid and Analogues

Compound Structure Formula Reactivity with H₂O₂ Applications Key References
This compound CH₃-B(OH)-C₄H₃S C₅H₇BO₂S Moderate (estimated) Sensors, catalysis
Phenylborinic acid Ph-B(OH)-H C₆H₇BO Fast (t₁/₂ = 2 min) H₂O₂ sensors, catalysis
3-Thienylboronic acid C₄H₃S-B(OH)₂ C₄H₅BO₂S Slow (t₁/₂ = 2 hr) Suzuki coupling, materials
Coumarin-derived borinic acid Coumarin-B(OH)-R C₁₀H₉BO₃ Fast Fluorescent probes

Key Observations:

Reactivity with H₂O₂: Borinic acids generally oxidize faster than boronic acids due to reduced steric hindrance and electronic effects. For example, phenylborinic acid oxidizes to phenol in 2 minutes, while phenylboronic acid requires 2 hours . This compound’s reactivity is expected to fall between these extremes, influenced by the electron-donating thiophene ring.

Synthetic Complexity: Non-symmetrical borinic acids (e.g., this compound) are harder to synthesize than symmetrical analogues. Methods like sequential organometallic additions to boronic esters are required to avoid byproducts .

Applications: Sensors: Borinic acids are emerging as triggers for H₂O₂ detection due to rapid oxidation kinetics . Catalysis: Thiophene-containing borinic acids may act as Lewis acids in organic transformations, leveraging sulfur’s electron-rich nature .

Electronic and Steric Effects

  • Thiophene vs. However, steric bulk from the thiophene ring may hinder access to the boron center .
  • Methyl Group : The small methyl substituent minimizes steric effects, allowing for broader functional group compatibility in synthetic applications .

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